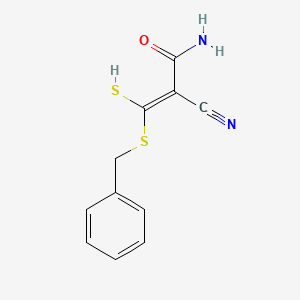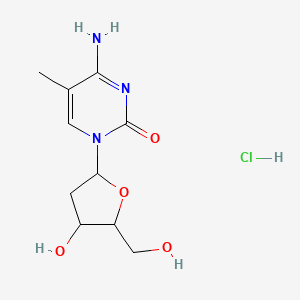
(E)-3-benzylsulfanyl-2-cyano-3-sulfanylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- is a chemical compound with the molecular formula C11H10N2OS2 and a molecular weight of 250.33. This compound is known for its unique structure, which includes a propenamide group, a cyano group, a mercapto group, and a phenylmethylthio group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-cyano-3-mercaptoacrylamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenylmethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the mercapto group can act as a nucleophile, allowing the compound to participate in various biochemical pathways. These interactions can lead to the inhibition of enzymes or the modulation of protein functions, which are critical for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenamide, 2-cyano-3-mercapto-3-[(methylthio)-]
- 2-Propenamide, 2-cyano-3-mercapto-3-[(ethylthio)-]
- 2-Propenamide, 2-cyano-3-mercapto-3-[(propylthio)-]
Uniqueness
2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and interaction with biological targets compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C11H10N2OS2 |
|---|---|
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
(E)-3-benzylsulfanyl-2-cyano-3-sulfanylprop-2-enamide |
InChI |
InChI=1S/C11H10N2OS2/c12-6-9(10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,15H,7H2,(H2,13,14)/b11-9+ |
InChI-Schlüssel |
CEGBRHVPDVSHBN-PKNBQFBNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CS/C(=C(\C#N)/C(=O)N)/S |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(=C(C#N)C(=O)N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B12068793.png)







![7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B12068838.png)

![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B12068852.png)
